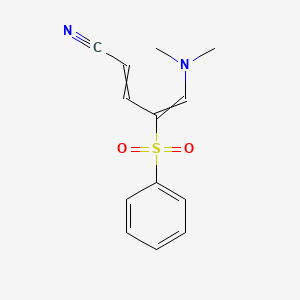![molecular formula C14H16F3N3 B11740017 (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740017.png)
(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンは、フェニルエチル基とトリフルオロエチル置換ピラゾール環を含む独自の構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ピラゾール環の調製から始まり、続いてトリフルオロエチル基の導入を行います。最後の段階では、フェニルエチル基をピラゾール環に結合させます。反応条件には、水素化ナトリウムなどの強塩基と、反応を促進するジメチルホルムアミド (DMF) などの溶媒の使用が含まれることがよくあります。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続式反応器と自動システムの使用により、生産プロセスの効率と収率を向上させることができます。また、カラムクロマトグラフィーや再結晶などの精製技術が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するケトンまたはカルボン酸を生成します。
還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応により、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: 特にフェニルエチル基で、アジ化ナトリウムやハロゲンなどの試薬を用いて求核置換反応が起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: アジ化ナトリウム、ハロゲン。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が得られるのに対し、還元によりアルコールまたはアミンが生成されます。
科学研究への応用
化学
化学において、(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンは、より複雑な分子の合成のための構成ブロックとして使用されます。その独自の構造により、創薬や材料科学のための多様な化学ライブラリを作成できます。
生物学
生物学研究では、この化合物は生物活性分子の可能性について研究されています。さまざまな生物学的標的との相互作用が調査され、その潜在的な治療効果が理解されます。
医学
医学において、(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンは、医薬品としての可能性を探求されています。特定の分子標的に相互作用する能力は、特に神経疾患やがんの治療における創薬の候補となっています。
産業
産業分野では、この化合物はポリマーやコーティングなど、先進材料の開発に使用されています。その独自の化学的特性は、材料性能の向上に貢献しています。
科学的研究の応用
Chemistry
In chemistry, (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
作用機序
(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリフルオロエチル基は、化合物の生物膜への浸透能力を強化します。一方、ピラゾール環は標的タンパク質の活性部位と相互作用します。この相互作用は、標的タンパク質の活性を調節することができ、治療効果をもたらします。
類似化合物との比較
類似化合物
フェニルエチルアミン: ピラゾール環とトリフルオロエチル基を持たない、フェニルエチル基が類似したより単純な化合物。
トリフルオロエチルピラゾール: フェニルエチル基を持たない、トリフルオロエチル置換ピラゾール環を含む化合物。
ピラゾール誘導体: さまざまな置換基を持つさまざまなピラゾール誘導体は、(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンの独自の特性を理解するために比較することができます。
独自性
(2-フェニルエチル)({[1-(2,2,2-トリフルオロエチル)-1H-ピラゾール-5-イル]メチル})アミンの独自性は、フェニルエチル基、トリフルオロエチル基、およびピラゾール環の組み合わせにあります。この組み合わせは、さまざまな用途に役立つ独自の化学的および生物学的特性を与えます。
特性
分子式 |
C14H16F3N3 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC名 |
2-phenyl-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H16F3N3/c15-14(16,17)11-20-13(7-9-19-20)10-18-8-6-12-4-2-1-3-5-12/h1-5,7,9,18H,6,8,10-11H2 |
InChIキー |
GVUZTMLDADUCCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNCC2=CC=NN2CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739939.png)
amine](/img/structure/B11739947.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11739954.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739959.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739963.png)

![Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B11739969.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739977.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740008.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11740014.png)

